1-(5-Chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea
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Overview
Description
1-(5-Chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a chloropyridinyl group and a dimethoxyphenyl group attached to a urea moiety
Preparation Methods
The synthesis of 1-(5-Chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea typically involves the reaction of 5-chloro-2-aminopyridine with 2,5-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
1-(5-Chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or other functional groups.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts or additives to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals or therapeutic agents.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea depends on its specific application and target. In biological systems, it may interact with specific molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
1-(5-Chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea can be compared with other similar compounds, such as:
1-(5-Chloropyridin-2-yl)-3-phenylurea: This compound lacks the dimethoxy groups, which may affect its chemical reactivity and biological activity.
1-(5-Chloropyridin-2-yl)-3-(4-methoxyphenyl)urea: The presence of a single methoxy group may result in different chemical and biological properties compared to the dimethoxy derivative.
1-(5-Chloropyridin-2-yl)-3-(2,4-dimethoxyphenyl)urea: The position of the methoxy groups can influence the compound’s reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(2,5-dimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-20-10-4-5-12(21-2)11(7-10)17-14(19)18-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSARFNWQKUBZQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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